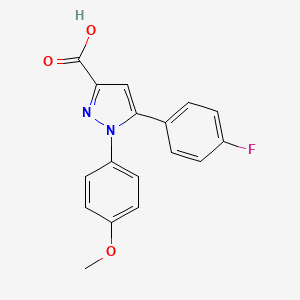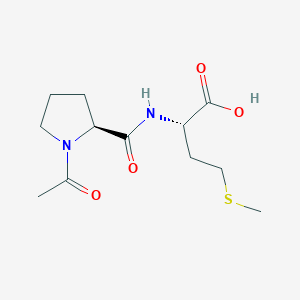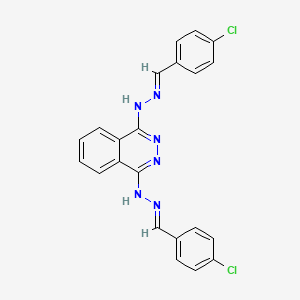
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine typically involves the reaction of phthalazine with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
Phthalazine+2(4-chlorobenzaldehyde)+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phthalazine derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(2-(4-methylbenzylidene)hydrazinyl)phthalazine
- 1,4-Bis(2-(4-fluorobenzylidene)hydrazinyl)phthalazine
- 1,4-Bis(2-(4-bromobenzylidene)hydrazinyl)phthalazine
Uniqueness
1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine is unique due to the presence of the chlorobenzylidene moiety, which imparts specific chemical and biological properties. This compound exhibits distinct reactivity and potential therapeutic applications compared to its analogs.
Propiedades
Número CAS |
27702-20-1 |
|---|---|
Fórmula molecular |
C22H16Cl2N6 |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
1-N,4-N-bis[(E)-(4-chlorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H16Cl2N6/c23-17-9-5-15(6-10-17)13-25-27-21-19-3-1-2-4-20(19)22(30-29-21)28-26-14-16-7-11-18(24)12-8-16/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ |
Clave InChI |
MFKLZVQXLMLDEA-BKHCZYBLSA-N |
SMILES isomérico |
C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=CC=C(C=C3)Cl)N/N=C/C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=CC=C(C=C3)Cl)NN=CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15214041.png)
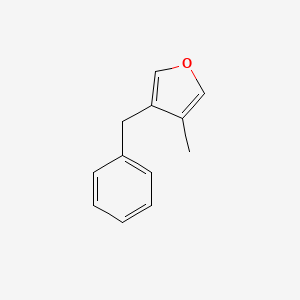
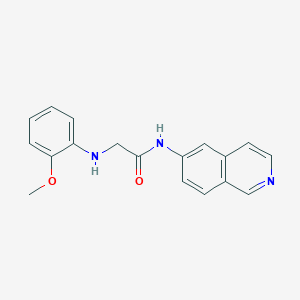
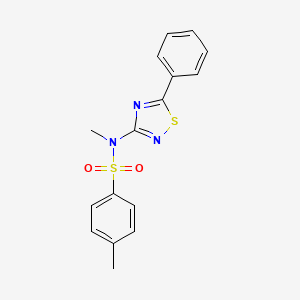

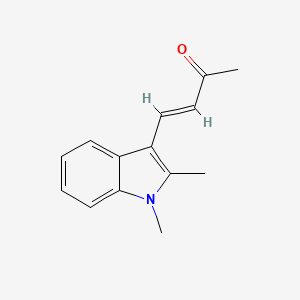
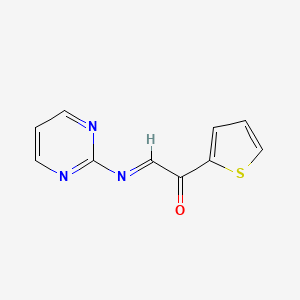
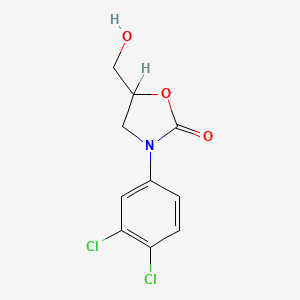
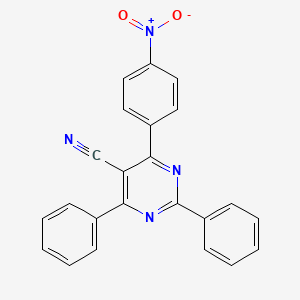
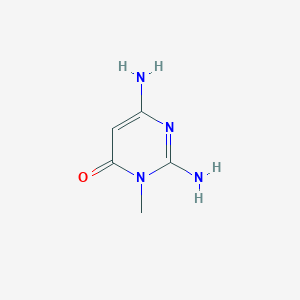
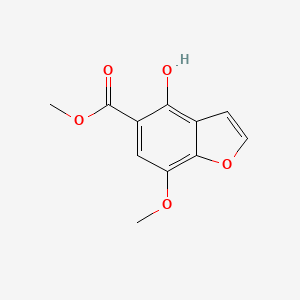
![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)
